(3-Chloro-4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid
Overview
Description
(3-Chloro-4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a chloro group and a pyrrolidin-1-yl ethoxy group. The unique structure of this compound makes it a valuable reagent in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary target of (3-Chloro-4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound serves as an organoboron reagent in this process .
Mode of Action
This compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .
Pharmacokinetics
It is known that the compound is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound is influenced by various environmental factors. The Suzuki–Miyaura cross-coupling reaction, in which the compound participates, is known for its exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as temperature, pH, and the presence of other functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid typically involves the following steps:
Formation of the Phenyl Ring Substituents: The phenyl ring is first substituted with a chloro group and a pyrrolidin-1-yl ethoxy group. This can be achieved through nucleophilic substitution reactions where the appropriate chloro and pyrrolidin-1-yl ethoxy groups are introduced.
Introduction of the Boronic Acid Group: The boronic acid group is introduced via a borylation reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: Reduction reactions can convert the boronic acid group to a borane or a boronate ester.
Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Phenol derivatives.
Reduction: Borane or boronate ester derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Chloro-4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid has a wide range of applications in scientific research:
Industry: The compound can be used in the production of pharmaceuticals, agrochemicals, and materials science for the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
3-Formylphenylboronic Acid: Similar in structure but with a formyl group instead of a chloro group.
4-Formylphenylboronic Acid: Another similar compound with a formyl group at a different position on the phenyl ring.
Phenylboronic Acid: The parent compound without any additional substituents.
Uniqueness
(3-Chloro-4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid is unique due to the presence of both a chloro group and a pyrrolidin-1-yl ethoxy group on the phenyl ring. These substituents enhance its reactivity and specificity in various chemical reactions and biological applications, making it a versatile and valuable compound in scientific research.
Properties
IUPAC Name |
[3-chloro-4-(2-pyrrolidin-1-ylethoxy)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BClNO3/c14-11-9-10(13(16)17)3-4-12(11)18-8-7-15-5-1-2-6-15/h3-4,9,16-17H,1-2,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHHYLXQDVJKRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCN2CCCC2)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301178637 | |
Record name | Boronic acid, B-[3-chloro-4-[2-(1-pyrrolidinyl)ethoxy]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301178637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1704074-27-0 | |
Record name | Boronic acid, B-[3-chloro-4-[2-(1-pyrrolidinyl)ethoxy]phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1704074-27-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[3-chloro-4-[2-(1-pyrrolidinyl)ethoxy]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301178637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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